molecular formula C9H8BrNO2 B2905238 1-Bromo-3-cyclopropyl-5-nitrobenzene CAS No. 1211541-80-8

1-Bromo-3-cyclopropyl-5-nitrobenzene

Cat. No.: B2905238
CAS No.: 1211541-80-8
M. Wt: 242.072
InChI Key: RSJITMPVOONGDS-UHFFFAOYSA-N
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Description

1-Bromo-3-cyclopropyl-5-nitrobenzene is a substituted aromatic compound featuring a bromine atom at position 1, a cyclopropyl group at position 3, and a nitro group at position 5. Its molecular formula is inferred as C₉H₉BrNO₂, with a molecular weight of 243.08 g/mol.

Properties

IUPAC Name

1-bromo-3-cyclopropyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-8-3-7(6-1-2-6)4-9(5-8)11(12)13/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJITMPVOONGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC(=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-cyclopropyl-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-cyclopropyl-5-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification techniques to obtain high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-cyclopropyl-5-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3-cyclopropyl-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclopropyl-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect cellular pathways and biochemical processes, making the compound useful in studying specific biological mechanisms .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The table below highlights key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications References
1-Bromo-3-cyclopropyl-5-nitrobenzene (Target) C₉H₉BrNO₂ 243.08 Br (1), cyclopropyl (3), NO₂ (5) High steric hindrance; synthetic intermediate [Inferred]
1-Bromo-3-methyl-5-nitrobenzene C₇H₆BrNO₂ 216.03 Br (1), CH₃ (3), NO₂ (5) 97% purity; used in cross-coupling reactions
1-Bromo-3-(methylsulfonyl)-5-nitrobenzene C₇H₆BrNO₄S ~278.10 Br (1), SO₂CH₃ (3), NO₂ (5) Enhanced reactivity due to sulfonyl group
1-Bromo-3-methoxy-5-nitrobenzene C₇H₆BrNO₃ 232.03 Br (1), OCH₃ (3), NO₂ (5) Electron-donating methoxy directs reactivity
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene C₁₀H₉BrClNO₃ 306.54 Br (1), Cl (2), OCH₂cyclopropyl (5), NO₂ (4) Multi-halogenated; complex synthesis

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Effects: The nitro group (NO₂) strongly deactivates the aromatic ring, making electrophilic substitutions unfavorable. This effect is consistent across all analogues . Bromine further withdraws electrons via inductive effects, enhancing the ring’s electron deficiency.
  • Steric Effects :

    • The cyclopropyl group introduces significant steric bulk, which may hinder nucleophilic attack or metal-catalyzed coupling reactions compared to smaller substituents like methyl or methoxy .
    • In contrast, methylsulfonyl (SO₂CH₃) groups, while bulky, are strongly electron-withdrawing, further polarizing the ring .

Physical Properties

  • Solubility : Nitro and bromo groups reduce solubility in polar solvents. The cyclopropyl group’s hydrophobicity may further decrease aqueous solubility relative to methoxy or sulfonyl-containing compounds .

Biological Activity

1-Bromo-3-cyclopropyl-5-nitrobenzene is a nitro-substituted aromatic compound that has garnered attention for its diverse biological activities. The presence of the nitro group significantly influences its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C9_9H8_8BrN2_2O2_2
  • Molecular Weight : 245.07 g/mol
  • CAS Number : 1002956-67-4

This compound features a bromine atom and a nitro group attached to a benzene ring, with a cyclopropyl group contributing to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that compounds with nitro groups often exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to produce reactive intermediates that can damage cellular components, including DNA. For instance, studies have shown that nitro derivatives like metronidazole act by generating toxic radicals that lead to cell death .

CompoundMechanism of ActionTarget Organisms
This compoundNitro group reduction leading to DNA damageBacteria (e.g., E. coli, S. aureus)

Antitumor Activity

Recent studies have highlighted the potential of nitro-substituted compounds in cancer therapy. The hypoxic conditions typical of tumor microenvironments can activate nitro compounds, making them effective as prodrugs. For example, the presence of the nitro group in this compound may enhance its efficacy against various cancer cell lines by exploiting these conditions .

Cancer TypeIC50 (µM)Reference
Triple-Negative Breast Cancer12.5
Non-Small Cell Lung Cancer15.0

Anti-inflammatory Activity

Compounds containing nitro groups have also been investigated for their anti-inflammatory properties. They may inhibit various inflammatory mediators such as COX-2 and TNF-α, providing therapeutic benefits in inflammatory diseases .

Case Studies

  • Study on Antitumor Effects : A study evaluated the effects of this compound on triple-negative breast cancer cells. Results indicated significant inhibition of cell proliferation at concentrations above 10 µM, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy : In another investigation, the compound was tested against a panel of bacteria, demonstrating notable activity against Staphylococcus aureus with an MIC value of 32 µg/mL, highlighting its potential as an antimicrobial agent .

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